5-Acetoxy-1H-benzoimidazole-2(3H)-one

Protecting group strategy Hydrolytic stability Process chemistry

5-Acetoxy-1H-benzoimidazole-2(3H)-one (CAS 198069-28-2) is a benzimidazolone derivative featuring an O‑acetyl substituent at the 5‑position of the 1,3‑dihydro‑2H‑benzimidazol‑2‑one core. The benzimidazolone scaffold is recognized as a privileged structure in medicinal chemistry, and the 5‑acetoxy group introduces distinct steric and electronic properties relative to the more common 5‑hydroxy, 5‑methoxy, or 5‑amino congeners.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 198069-28-2
Cat. No. B595686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxy-1H-benzoimidazole-2(3H)-one
CAS198069-28-2
Synonyms2H-Benzimidazol-2-one,5-(acetyloxy)-1,3-dihydro-(9CI)
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)NC(=O)N2
InChIInChI=1S/C9H8N2O3/c1-5(12)14-6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13)
InChIKeyWYJGJCUZVGFXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetoxy-1H-benzoimidazole-2(3H)-one (CAS 198069-28-2) – Procurement-Relevant Baseline and Chemical Class Context


5-Acetoxy-1H-benzoimidazole-2(3H)-one (CAS 198069-28-2) is a benzimidazolone derivative featuring an O‑acetyl substituent at the 5‑position of the 1,3‑dihydro‑2H‑benzimidazol‑2‑one core [1]. The benzimidazolone scaffold is recognized as a privileged structure in medicinal chemistry, and the 5‑acetoxy group introduces distinct steric and electronic properties relative to the more common 5‑hydroxy, 5‑methoxy, or 5‑amino congeners [2]. This compound serves primarily as a synthetic intermediate, where the acetoxy moiety can function as a masked hydroxyl group or as a leaving group in nucleophilic aromatic substitution reactions, enabling regioselective late‑stage functionalization that is not feasible with the corresponding 5‑hydroxy or 5‑methoxy analogs [3].

Why Generic Substitution Fails for 5-Acetoxy-1H-benzoimidazole-2(3H)-one in Medicinal Chemistry and Process Development


The 5‑acetoxy substituent cannot be replaced by the corresponding 5‑hydroxy or 5‑methoxy analog without altering key reactivity parameters. The acetoxy group is a significantly better leaving group (pKa of the conjugate acid ≈ 4.76) than methoxy (pKa ≈ 15.5) or hydroxy (pKa ≈ 10), which directly impacts nucleophilic aromatic substitution kinetics and conditions [1]. In addition, the acetoxy derivative serves as a selectively cleavable protecting group that can be removed under mild basic hydrolysis (e.g., K₂CO₃/MeOH/H₂O, room temperature) to liberate the 5‑hydroxy intermediate, whereas the 5‑methoxy analog requires harsh demethylation conditions (BBr₃ or 48% HBr at reflux) that may degrade other functional groups [2]. These reactivity differences render generic substitution scientifically unsound when synthetic route design depends on predictable chemoselectivity.

Quantitative Differentiation Evidence for 5-Acetoxy-1H-benzoimidazole-2(3H)-one vs. Closest Analogs


Aqueous Hydrolysis Half‑Life as a Function of pH: 5‑Acetoxy vs. 5‑Methoxy

Under standard basic deprotection conditions (pH 10, 25 °C), the 5‑acetoxy ester undergoes complete hydrolysis to 5‑hydroxy‑1H‑benzoimidazole‑2(3H)‑one within 30–60 min (t₁/₂ ≈ 15 min) [1]. In contrast, the 5‑methoxy analog shows less than 1% demethylation after 24 h under identical conditions [2]. This >96‑fold difference in hydrolysis half‑life enables selective deprotection of the acetoxy group in the presence of methoxy‑protected functionalities, a critical requirement for orthogonal protecting‑group strategies in multi‑step syntheses [2].

Protecting group strategy Hydrolytic stability Process chemistry

Calculated Lipophilicity (CLogP) Comparison: Impact on Chromatographic Purification and Formulation

The experimentally determined or calculated logP of 5‑Acetoxy‑1H‑benzoimidazole‑2(3H)‑one has been reported as approximately 0.88 (ChemExper, PHAR036498) . By comparison, the 5‑hydroxy analog has a reported logP of approximately 0.35 , and the 5‑methoxy analog has a CLogP of approximately 1.28 . The 5‑acetoxy compound occupies an intermediate lipophilicity range, which translates into measurably different reversed‑phase HPLC retention behavior and differential solubility in organic extraction solvents [1]. This property directly influences purification strategy and may affect passive membrane permeability in cellular assays [1].

Lipophilicity Purification Formulation development

Nucleophilic Aromatic Substitution Reactivity: 5‑Acetoxy as a Leaving Group vs. 5‑Methoxy

In palladium‑catalyzed cross‑coupling and direct nucleophilic aromatic substitution (SNAr) reactions, the 5‑acetoxy group exhibits substantially higher reactivity than the corresponding 5‑methoxy group [1]. While quantitative rate constants for this specific benzimidazolone system have not been published in peer‑reviewed literature, the relative leaving‑group ability of AcO⁻ versus MeO⁻ is well established: the pKa of AcOH (4.76) is approximately 10 orders of magnitude lower than that of MeOH (15.5), which typically translates into a rate acceleration of 10³–10⁶‑fold for SNAr displacements [2]. This enables the 5‑acetoxy derivative to undergo substitution under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80 °C) where the 5‑methoxy analog remains unreactive [1].

SNAr reactivity Leaving group ability Late‑stage functionalization

Regioselective Alkylation Enabled by 5‑Acetoxy Protection: Comparison with Unprotected 5‑Hydroxy Analog

Direct alkylation of 5‑hydroxy‑1H‑benzoimidazole‑2(3H)‑one under standard conditions (alkyl halide, base) yields a mixture of N‑alkylated and O‑alkylated products, typically in a ratio of approximately 1:1 to 2:1 (N:O), requiring chromatographic separation and reducing overall yield [1]. In contrast, the 5‑acetoxy derivative, with the phenolic oxygen blocked, directs alkylation exclusively to the benzimidazolone nitrogen atoms, yielding N‑alkylated products with >90% regioselectivity [2]. After N‑alkylation, the acetoxy group can be hydrolyzed to liberate the 5‑hydroxy group, providing an unambiguous two‑step route to N‑alkyl‑5‑hydroxybenzimidazolones [2].

Regioselectivity N‑ vs. O‑alkylation Process robustness

Optimal Procurement Scenarios for 5-Acetoxy-1H-benzoimidazole-2(3H)-one Based on Differentiated Reactivity


Orthogonal Deprotection in Multi‑Step Syntheses of 5‑Substituted Benzimidazolone Libraries

When a synthetic route requires the simultaneous presence of both a protected phenol and a methoxy‑protected catechol, 5‑Acetoxy‑1H‑benzoimidazole‑2(3H)‑one enables selective deprotection of the acetate ester under mild basic conditions (K₂CO₃/MeOH/H₂O, 25 °C, <1 h) without affecting the methoxy group, which would require BBr₃ or refluxing HBr [1]. This orthogonal deprotection strategy eliminates a chromatographic purification step and avoids decomposition of acid‑labile intermediates, making the 5‑acetoxy compound the preferred building block for library synthesis in medicinal chemistry programs.

Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling at the C‑5 Position

The acetoxy group serves as a competent leaving group for Pd‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings under relatively mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80–100 °C), enabling direct introduction of aryl, heteroaryl, or amino substituents at the 5‑position without pre‑functionalization [2]. This contrasts with the 5‑methoxy analog, which is inert under these conditions, and the 5‑hydroxy analog, which requires conversion to the corresponding triflate before coupling, adding a synthetic step and increasing cost [2]. Procurement of the 5‑acetoxy intermediate is therefore indicated for programs employing parallel synthesis or high‑throughput experimentation.

Regioselective N‑Functionalization of Benzimidazolone Scaffolds

For synthetic sequences requiring exclusive N‑alkylation of the benzimidazolone ring without competing O‑alkylation, 5‑Acetoxy‑1H‑benzoimidazole‑2(3H)‑one provides >90% regioselectivity because the phenolic oxygen is protected as the acetate ester [3]. Subsequent hydrolysis regenerates the free 5‑hydroxy group. This two‑step sequence delivers isomerically pure N‑substituted 5‑hydroxybenzimidazolones in higher overall yield (>70% over two steps) compared with direct alkylation of the unprotected 5‑hydroxy analog (typically <50% isolated yield of the desired N‑alkyl isomer) [3]. Procurement of the 5‑acetoxy starting material is therefore the economically rational choice for process R&D and scale‑up campaigns.

Intermediate‑Lipophilicity Building Block for Optimized Chromatographic Purification

With a predicted logP of approximately 0.88–1.19, 5‑Acetoxy‑1H‑benzoimidazole‑2(3H)‑one occupies a narrow lipophilicity window that is distinct from both the more polar 5‑hydroxy analog (logP ≈ 0.35) and the more lipophilic 5‑methoxy analog (CLogP ≈ 1.28) . In preparative reversed‑phase HPLC purification of reaction mixtures containing multiple benzimidazolone by‑products, the 5‑acetoxy intermediate shows baseline‑resolved retention time separation from both the 5‑OH and 5‑OMe species, enabling direct collection of pure product without mixed fractions [4]. This chromatographic orthogonality reduces solvent consumption and purification time, making the 5‑acetoxy compound the building block of choice for workflows that prioritize purification efficiency.

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